molecular formula C9H6BrNO4 B14418199 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal CAS No. 84634-15-1

3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal

Cat. No.: B14418199
CAS No.: 84634-15-1
M. Wt: 272.05 g/mol
InChI Key: HNRIPIJZNMMOJK-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal is an organic compound that belongs to the class of aromatic aldehydes. This compound features a bromine atom, a hydroxyl group, and a nitro group attached to a benzene ring, along with a propenal side chain. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-5-nitrobenzaldehyde followed by a Wittig reaction to introduce the propenal side chain. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are critical in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enoic acid.

    Reduction: 3-(3-Bromo-2-hydroxy-5-aminophenyl)prop-2-enal.

    Substitution: 3-(3-Amino-2-hydroxy-5-nitrophenyl)prop-2-enal.

Scientific Research Applications

3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro group can undergo redox reactions, generating reactive oxygen species that can affect cellular processes. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-hydroxy-5-nitropyridine
  • 5-Bromo-2-hydroxy-3-nitroacetophenone
  • 3-Bromo-5-nitropyridine

Uniqueness

3-(3-Bromo-2-hydroxy-5-nitrophenyl)prop-2-enal is unique due to the combination of its functional groups and the propenal side chain. This combination provides a distinct reactivity profile, making it a valuable compound for specific synthetic and research applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (hydroxyl) groups on the benzene ring further enhances its versatility in chemical reactions.

Properties

CAS No.

84634-15-1

Molecular Formula

C9H6BrNO4

Molecular Weight

272.05 g/mol

IUPAC Name

3-(3-bromo-2-hydroxy-5-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H6BrNO4/c10-8-5-7(11(14)15)4-6(9(8)13)2-1-3-12/h1-5,13H

InChI Key

HNRIPIJZNMMOJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=CC=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

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